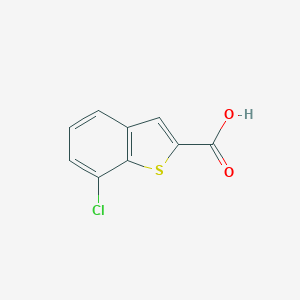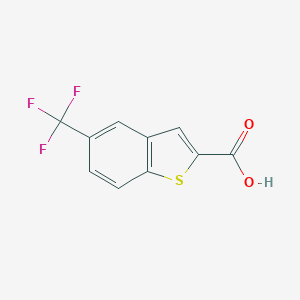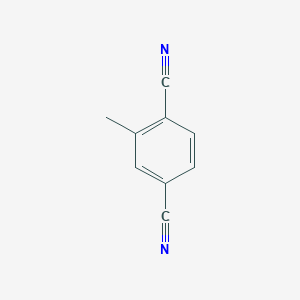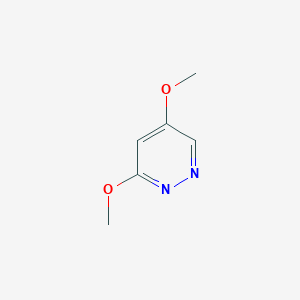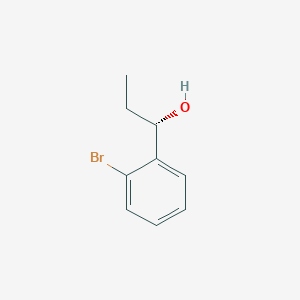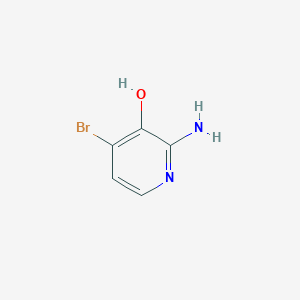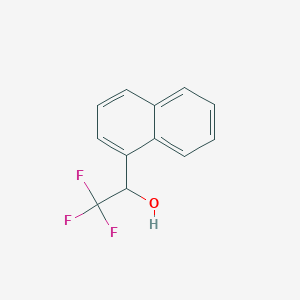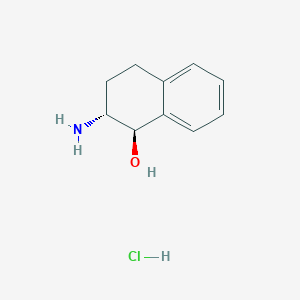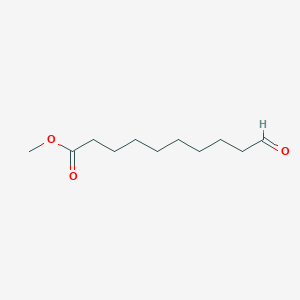
2-(Tert-butyldimethylsilyloxy)acetic acid
Descripción general
Descripción
2-(Tert-butyldimethylsilyloxy)acetic acid is a silylated derivative that is often used in the protection of hydroxyl groups during chemical synthesis. The tert-butyldimethylsilyl (TBDMS) group is a common silyl ether protecting group that can be added to sensitive molecules to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps.
Synthesis Analysis
The synthesis of silylated derivatives, such as those related to 2-(Tert-butyldimethylsilyloxy)acetic acid, involves the use of silylation reagents. One study describes the quantitative silylation of proteic amino acids using dimethyl-tert.-butylsilyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane in dimethylformamide, which is heated at 75 degrees C for 30 minutes . This process is crucial for the preparation of derivatives that can be analyzed by gas chromatography-mass spectrometry.
Molecular Structure Analysis
The molecular structure of silylated derivatives is confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS). The study provides spectral data that were used to confirm the structures of the amino acid derivatives after silylation . The tert-butyldimethylsilyl group is known for its steric bulk and its ability to protect the molecule during various reactions.
Chemical Reactions Analysis
The chemical behavior of the TBDMS group in reactions is highlighted by a study on the hydrolytic removal of the 2′-tert-butyldimethylsilyl group from oligoribonucleotide intermediates . The study found that the cleavage of the 2′-silyl ether linkage can be achieved under mild acidic conditions, with the rate of reaction varying with the concentration of the acid used. This demonstrates the controlled deprotection that can be achieved with the TBDMS group.
Physical and Chemical Properties Analysis
The physical and chemical properties of silylated derivatives are influenced by the tert-butyldimethylsilyl group. The stability of these derivatives is an important factor, as reported in a study that investigated the stability of tert-butyldimethylsilyl derivatives of various phosphonic acids . The study also provided retention data for gas chromatographic analysis, which is essential for the quantitative analysis of these compounds.
Aplicaciones Científicas De Investigación
Capillary Gas-Chromatographic Profiling
2-(Tert-butyldimethylsilyloxy)acetic acid derivatives are used in capillary gas-chromatographic profiling for the quantitative determination of certain organic compounds in urine. This method aids in diagnosing and monitoring patients with functional tumors characterized by increased urinary excretion of metabolites originating from tyrosine and tryptophan metabolism, like neuroblastoma and melanoma (Muskiet et al., 1981).
Desilylation in Oligoribonucleotide Synthesis
The compound plays a role in the mild acid-catalyzed desilylation of the 2′-O-tert-butyldimethylsilyl group from chemically synthesized oligoribonucleotide intermediates. This process is crucial in nucleic acid chemistry and the synthesis of RNA fragments (Kawahara, Wada, & Sekine, 1996).
Stereoselective Reductions in Nucleoside Chemistry
2-(Tert-butyldimethylsilyloxy)acetic acid derivatives are involved in stereoselective reductions of ketonucleoside derivatives, crucial for the synthesis of various nucleoside structures. This process is important in the development of nucleoside analogs and potential therapeutic agents (Robins et al., 1997).
Protective Groups in Organic Synthesis
This compound's derivatives serve as protective groups in organic synthesis, facilitating the selective removal of other functional groups without affecting the tert-butyldimethylsilyl group. This property is vital in complex organic synthesis and pharmaceutical development (Daragics & Fügedi, 2010).
Bioanalytical Applications
In bioanalytical chemistry, derivatives of 2-(Tert-butyldimethylsilyloxy)acetic acid are used in the analysis and quantification of biomarkers like glycol ether metabolites in urine. This is crucial for monitoring exposure to certain industrial chemicals (B'hymer, Butler, & Cheever, 2005).
Electrochemical Studies
The compound is also involved in the electrochemical study of antioxidants. It aids in understanding the oxidation mechanisms and developing analytical methods for antioxidants, which are significant in food and pharmaceutical industries (Michalkiewicz, Mechanik, & Malyszko, 2004).
Mecanismo De Acción
Target of Action
This compound is a chemical intermediate and is often used in synthetic chemistry .
Mode of Action
The mode of action of 2-(Tert-butyldimethylsilyloxy)acetic acid is primarily as a chemical reagent. It is used in various chemical reactions, including as a silylating agent . Silylating agents are used to protect reactive functional groups in organic molecules during chemical reactions .
Biochemical Pathways
As a chemical reagent, it is primarily used in synthetic chemistry rather than biological systems .
Result of Action
The result of the action of 2-(Tert-butyldimethylsilyloxy)acetic acid is the successful protection of reactive functional groups in organic molecules during chemical reactions. This allows for more complex molecules to be synthesized without unwanted side reactions .
Propiedades
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIMBQWQWUOCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469352 | |
| Record name | (t-butyldimethylsilyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyldimethylsilyloxy)acetic acid | |
CAS RN |
105459-05-0 | |
| Record name | (t-butyldimethylsilyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
